2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as color, density, hardness, melting and boiling points, and reactivity . Unfortunately, specific physical and chemical properties of this compound were not found in the available search results.Scientific Research Applications
Mitochondrial Imaging and Research
MIT-PZR is specifically designed to target mitochondria within cells. Its aggregation-induced emission (AIE) activity allows for real-time imaging of mitochondria. Researchers can use MIT-PZR to study mitochondrial dynamics, morphology, and function. The probe’s absorption/emission maxima at 485/705 nm make it suitable for fluorescence microscopy and live-cell imaging .
Mechanism of Action
Target of Action
MIT-PZR, also known as 2-[(5Z)-5-[[10-(2-ethylhexyl)phenothiazin-3-yl]methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]propanedinitrile, primarily targets the enzyme 15-lipoxygenase . This enzyme is a key regulator of oxidative stress and inflammation in all tissues .
Mode of Action
MIT-PZR interacts with its target, 15-lipoxygenase, by modulating its activity. Oxidative stress activates 15-lipoxygenase, resulting in increased inflammation and oxidative stress, and decreased cellular viability . By targeting this enzyme, MIT-PZR can potentially mitigate these effects .
Result of Action
MIT-PZR is a mitochondria-targeted fluorescent probe . It is aggregation-induced emission (AIE) active and displays absorption/emission maxima of 485/705 nm, respectively . It can be used in live cells and in vivo
Action Environment
It is known that mit-pzr is a mitochondria-targeted probe , suggesting that its action is likely influenced by the mitochondrial environment within cells
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions for this compound were not found in the available search results .
properties
IUPAC Name |
2-[(5Z)-5-[[10-(2-ethylhexyl)phenothiazin-3-yl]methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4OS2/c1-3-5-11-23(4-2)22-36-27-14-9-10-15-29(27)39-30-18-24(16-17-28(30)36)19-31-32(38)37(26-12-7-6-8-13-26)33(40-31)25(20-34)21-35/h6-10,12-19,23H,3-5,11,22H2,1-2H3/b31-19- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYUDVPJRIVPOC-DXJNIWACSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=C(C#N)C#N)S3)C4=CC=CC=C4)SC5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=C(C#N)C#N)S3)C4=CC=CC=C4)SC5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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